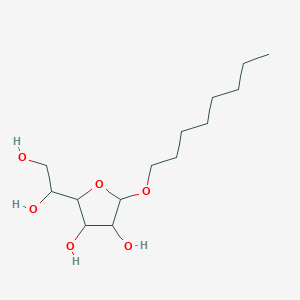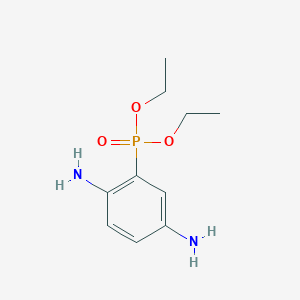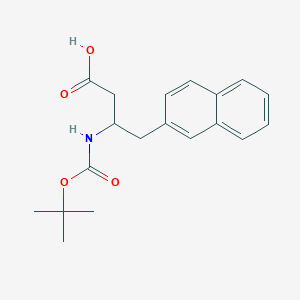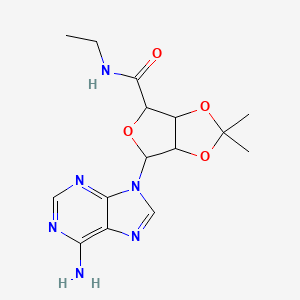![molecular formula C6H9NO3 B12291549 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)
2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of a suitable precursor with a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like 1,4-dioxane or acetonitrile (MeCN). The reaction conditions, including temperature and concentration, are optimized to achieve high yield and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include bases (e.g., K2CO3, Cs2CO3), solvents (e.g., 1,4-dioxane, MeCN), and oxidizing or reducing agents (e.g., H2O2, NaBH4). The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spiro structure but lacks the carboxylic acid functional group.
2-Oxa-6-azaspiro[3.3]heptane oxalate: This derivative is used as an intermediate in pharmaceutical synthesis and has similar chemical properties.
Uniqueness
2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid is unique due to its specific functional groups and spiro structure, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H9NO3 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c8-5(9)4-6(3-10-4)1-7-2-6/h4,7H,1-3H2,(H,8,9) |
Clé InChI |
MACFTFFPQDZLGV-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN1)COC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-[4-[3,4-Dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid](/img/no-structure.png)



![2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12291526.png)




